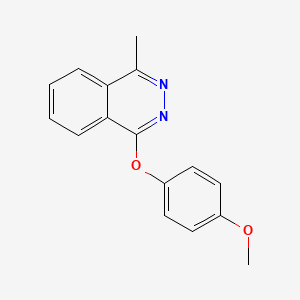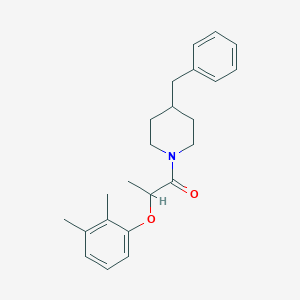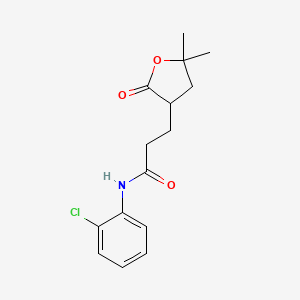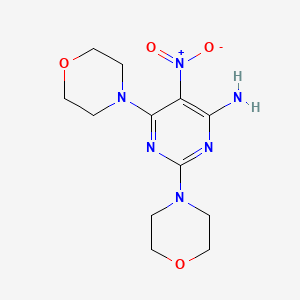
1-(4-methoxyphenoxy)-4-methylphthalazine
Übersicht
Beschreibung
1-(4-Methoxyphenoxy)-4-methylphthalazine is an organic compound that belongs to the phthalazine family This compound is characterized by the presence of a phthalazine ring substituted with a 4-methoxyphenoxy group and a methyl group
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenoxy)-4-methylphthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound finds applications in the production of specialty chemicals and intermediates used in various industrial processes.
Vorbereitungsmethoden
The synthesis of 1-(4-methoxyphenoxy)-4-methylphthalazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 4-methylphthalic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions.
Procedure: The 4-methoxyphenol is reacted with 4-methylphthalic anhydride in a solvent like toluene. The mixture is heated under reflux for several hours, leading to the formation of the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenoxy)-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phthalazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halides or amines for substitution reactions. The reactions are usually carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various substituted phthalazine derivatives, which can be further utilized in different applications.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenoxy)-4-methylphthalazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways. These interactions can modulate the activity of the targets, leading to desired therapeutic effects.
Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and signal transduction. By influencing these pathways, the compound can exert its biological effects, such as inhibiting cancer cell growth or reducing microbial infections.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenoxy)-4-methylphthalazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-methoxyphenoxy)-2-methylphthalazine and 1-(4-methoxyphenoxy)-4-ethylphthalazine share structural similarities.
Uniqueness: The presence of the 4-methoxyphenoxy group and the specific substitution pattern on the phthalazine ring make this compound unique. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenoxy)-4-methylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14-5-3-4-6-15(14)16(18-17-11)20-13-9-7-12(19-2)8-10-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSNYSFIPOXJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4055116.png)

![N-{3-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide](/img/structure/B4055134.png)
![N-(3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}PHENYL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B4055142.png)




![6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B4055171.png)
![2-[1-[[3-(Cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B4055185.png)
![(5E)-3-(2-fluorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B4055192.png)

![3-({[2-(benzyloxy)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4055206.png)
![4-{[2-[acetyl(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4055210.png)
